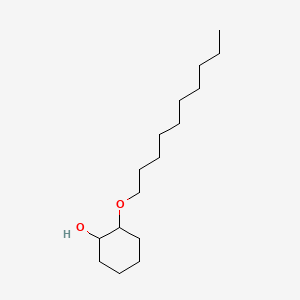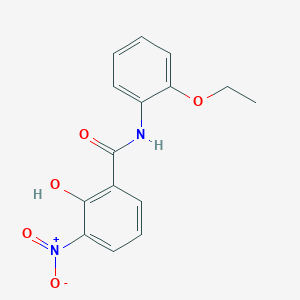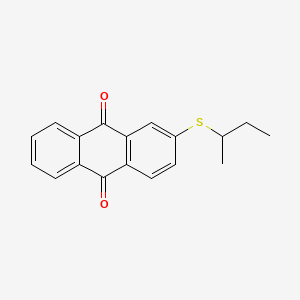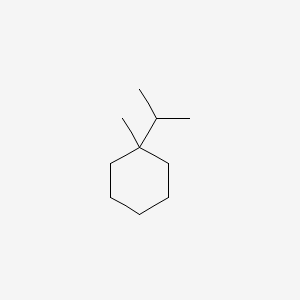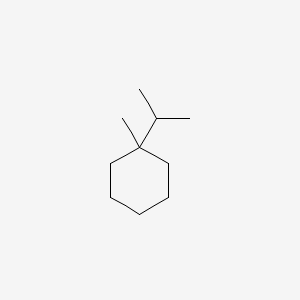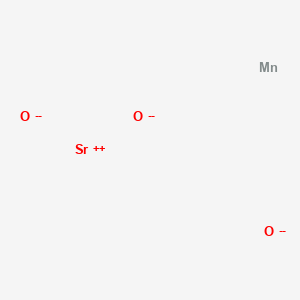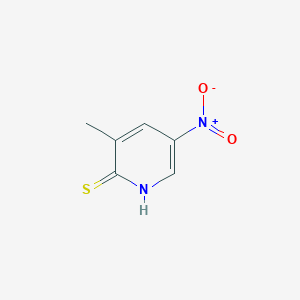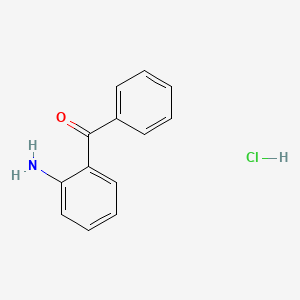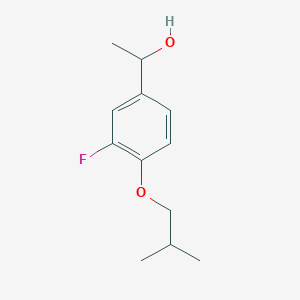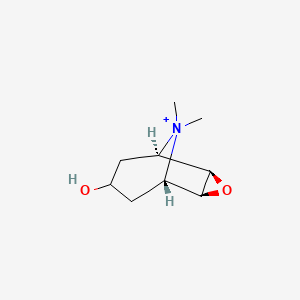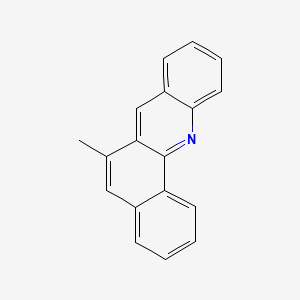
4-Hydroxyphenyl 4-chlorobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyphenyl 4-chlorobutyrate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of butyric acid and phenol, characterized by the presence of a hydroxyl group on the phenyl ring and a chlorine atom on the butyrate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl 4-chlorobutyrate typically involves the esterification of 4-hydroxyphenol with 4-chlorobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
4-Hydroxyphenol+4-Chlorobutyric acidH2SO44-Hydroxyphenyl 4-chlorobutyrate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxyphenyl 4-chlorobutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the butyrate chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: 4-Hydroxyphenyl butanol.
Substitution: Various substituted butyrates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxyphenyl 4-chlorobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyphenyl 4-chlorobutyrate involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom on the butyrate chain can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenyl 4-hydroxybutyrate: Similar structure but with a hydroxyl group instead of a chlorine atom.
4-Hydroxyphenyl acetate: Lacks the butyrate chain, simpler structure.
4-Chlorophenyl 4-chlorobutyrate: Contains chlorine atoms on both the phenyl ring and the butyrate chain.
Uniqueness
4-Hydroxyphenyl 4-chlorobutyrate is unique due to the presence of both a hydroxyl group and a chlorine atom, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Propiedades
Número CAS |
71662-39-0 |
|---|---|
Fórmula molecular |
C10H11ClO3 |
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl) 4-chlorobutanoate |
InChI |
InChI=1S/C10H11ClO3/c11-7-1-2-10(13)14-9-5-3-8(12)4-6-9/h3-6,12H,1-2,7H2 |
Clave InChI |
CJIUVLDHMQGFRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)OC(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



